molecular formula C6H10O3 B033057 Methyl 3-oxovalerate CAS No. 30414-53-0

Methyl 3-oxovalerate

Cat. No. B033057
CAS RN: 30414-53-0
M. Wt: 130.14 g/mol
InChI Key: XJMIXEAZMCTAGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-oxovalerate and related compounds often involves intricate chemical processes, demonstrating the compound's utility in forming complex structures. For instance, the synthesis of oxovanadium(IV) complexes using S-methyl 3-((2-hydroxyphenyl)methyl)dithiocarbazate highlights the compound's role in forming novel structures with potential catalytic activities (Dutta, Kumar, Bhattacharyya, Tiekink, & Chaudhury, 1997). Moreover, the development of oxovanadium(V) complexes from beta-amino alcohols underscores the versatility of Methyl 3-oxovalerate derivatives in asymmetric catalysis and synthesis (Hsieh, Kuo, & Gau, 2007).

Molecular Structure Analysis

The molecular structure of Methyl 3-oxovalerate derivatives is critical in understanding their reactivity and potential applications. For example, studies on oxovanadium complexes reveal intricate molecular geometries that influence their catalytic properties (Mondal, Sarkar, Chopra, Guru Row, Pramanik, & Rajak, 2005). These structural analyses are foundational in exploring the compound's utility in synthetic chemistry and catalysis.

Chemical Reactions and Properties

Methyl 3-oxovalerate and its derivatives participate in various chemical reactions, indicating their broad utility in synthetic organic chemistry. For instance, the synthesis of chromans through a hetero Diels-Alder approach highlights the compound's role in creating pharmacologically relevant structures (Taylor & Batey, 2013). Similarly, the formation of oxovanadium(V) complexes through reactions with Schiff bases showcases the diverse reactivity of Methyl 3-oxovalerate derivatives (Samanta, Ghosh, Mukhopadhyay, Endo, Weakley, & Chaudhury, 2003).

Physical Properties Analysis

The physical properties of Methyl 3-oxovalerate and its derivatives are essential for their application in various fields. Studies on the spectroscopic and electrochemical behavior of methyl and ethyl derivatives of bis(acetylacetonato) oxovanadium(IV) provide insights into the compound's characteristics, influencing its reactivity and application in catalysis (Claro, González-Baró, Parajón-Costa, & Baran, 2005).

Chemical Properties Analysis

The chemical properties of Methyl 3-oxovalerate, including its reactivity and interaction with various reagents, underscore its significance in synthetic chemistry. For example, the direct annulation of hydrazides to 1,3,4-oxadiazoles via oxidative C(CO)-C(Methyl) bond cleavage of methyl ketones demonstrates the innovative applications of Methyl 3-oxovalerate derivatives in constructing heterocyclic compounds (Gao, Liu, Wu, Zhang, & Wu, 2015).

Scientific Research Applications

  • Chemical Synthesis : Methyl 4-methyl-3-oxovalerate is utilized in synthesizing multisubstituted Pyrano[2,3-c]pyrazole derivatives, offering good to excellent yields in a one-pot synthesis process (Ablajan & Maimaiti, 2012).

  • Diagnostic Marker in Medical Research : 2-Methyl-3-oxovaleric acid serves as a characteristic metabolite in propionic acidemia, offering diagnostic value in analyzing urinary organic acids as their methyl esters (Lehnert & Junker, 1980).

  • Metabolic Studies and Obesity Research : Compounds like 3-methyl-2-oxovaleric acid have been found to reduce adiposity, increase energy expenditure, and improve glucose and insulin homeostasis in mouse models of obesity and diabetes (Whitehead et al., 2021).

  • Predictor in Impaired Fasting Glucose : 3-methyl-2-oxovalerate is a metabolite predictive of impaired fasting glucose, relevant in diabetes research (Menni et al., 2013).

  • Study of Metabolic Disorders : Methyl 3-oxovaleric acid is identified as a urinary acidic metabolite in patients with methylmalonic aciduria, significant in the study of metabolic disorders (Kuhara & Matsumoto, 1980).

  • Enhancing Nitrogen-Sparing Effect in Muscles : Reducing the uptake of branched-chain 2-oxo acids like 3-methyl-2-oxovalerate by the liver could enhance the nitrogen-sparing effect in muscles (Brand & Hauschildt, 1984).

  • Synthesis of Organic Compounds : 3,5,6-Trimethyl-4-hydroxy-2-pyrone can be synthesized using ethyl-2-methyl-3-oxovalerate, relevant in organic chemistry (Jun et al., 2005).

  • Neuroscience and Developmental Studies : The concentration of 3-methyl-2-oxovalerate in cerebrospinal fluid decreases with age in piglets, shedding light on brain development (Ventrella et al., 2016).

  • Enzymatic Reactions and Biotechnology : SgvM from Streptomyces griseoviridis catalyzes the methylation of various keto-acids including 2-oxovalerate, important in enzymatic studies (Sommer-Kamann et al., 2017).

  • Reproductive Biology : In rat spermatogenic epithelium, an intercellular pathway of leucine catabolism involving 4-methyl-2-oxovalerate has been observed (Grootegoed et al., 1985).

Safety And Hazards

“Methyl 3-oxovalerate” is a combustible liquid . It is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

methyl 3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMIXEAZMCTAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184499
Record name Methyl 3-oxovalerate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxovalerate

CAS RN

30414-53-0
Record name Methyl 3-oxopentanoate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Record name METHYL 3-OXOVALERATE
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Synthesis routes and methods I

Procedure details

Intermediates of formula 3 are prepared using methods known in the art. See for example U.S. Pat. No. 3,974,275 to Bossert et al., incorporated fully herein by reference. Additionally, certain intermediates of formula 3 are commercially available, e.g., methyl β-aminocrotonate. Under Claisen reaction conditions, acetone is reacted with methyl propionate in the presence of sodium ethoxide, followed by protonation with dilute HCl, to yield 2,4-hexadione (13). The resulting diketone is then oxidized to 3-oxopentanoic acid (14) by treatment with I2 or Cl2 in aqueous NaOH. The resulting acid is esterified with methanol to yield methyl 3-oxopentanoate (15). The ester is then heated with ammonia, removing water during the reaction to yield methyl 3-aminopent-2-eneoate (3).
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Synthesis routes and methods II

Procedure details

The β-keto acid (14) is then esterified with an alkanol of formula R3 -OH to yield a β-keto ester (15). For example, 3-oxopentanoic acid is heated at reflux with methanol to yield methyl 3-oxopentanoate (15) (Scheme V, Step 3).
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Synthesis routes and methods III

Procedure details

According to the method described in Jikken Kaqaku Koza, Vol. 19, p. 441, 121 g of methyl 3-ketopentanoate was synthesized from 326 g of methyl acetoacetate and 189 g of propionyl chloride and then subjected to enantioselective hydrogenation using (+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium-triethylamine [Ru2Cl4 (T-BINAP)2Et3N] according to the method disclosed in JP-A-63-310847, to obtain 110 g of methyl R-(-)-3-hydroxypentanoate. 100 g of this compound was treated in the same manner as in Step 1 of Example 1, to obtain 19 g of the desired compound having a boiling point of 60° to 65° C./1 mmHg and a chemical purity, as measured by GC, of 88.2%. The percent yield was 36.3%.
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326 g
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(+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium triethylamine
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Synthesis routes and methods IV

Procedure details

116 g of acetoacetic acid methyl ester and 75 g of pyrrolidine were boiled in 350 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia. The ammonia was removed by allowing the temperature of the reaction solution to rise to -20° C., and then, at such temperature, a solution of 114 g of methyl bromide in 500 ml of toluene was added drop by drop. The reaction solution was filtered and the toluene was removed using a rotary evaporator. The residue, after the addition of 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid thereto, was hydrolyzed for 1 hour at ambient temperature. The two phases were separated, the organic phase was dried and the solvent was removed. 120 g of 3-oxopentanoic acid methyl ester (92 percent) was obtained.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
K Tomiko, S Toshihiro, M Masafumi, M Isamu - Clinica chimica acta, 1982 - Elsevier
… Authentic ethyl 2-methyl3-oxovalerate was kindly donated by Professor Howard J. Saz of the University of Notre Dame. 2-Methyl-3-oxovaleric acid was obtained from the ethyl ester by …
Number of citations: 16 www.sciencedirect.com
K Ablajan, Z Maimaiti - Synthetic Communications, 2012 - Taylor & Francis
… When methyl 4-methyl-3-oxovalerate 1a was used as a reactant instead of ethyl 4-methyl-3-oxovalerate 1b, the yields of products 5a–5j increased by 6–10% (Table 1 ). …
Number of citations: 20 www.tandfonline.com
K Ablajan, H **amuxi - Synthetic Communications, 2012 - Taylor & Francis
… -5-ones and 4-arylmethylidene-1-phenyl-3-isopropylpyrazol-5-ones have been prepared from the reactions of hydroxylamine and phenylhydrazine with methyl 4-methyl-3-oxovalerate …
Number of citations: 44 www.tandfonline.com
TD Bhatt, DG Gojiya, PL Kalavadiya… - ChemistrySelect, 2019 - Wiley Online Library
… and rapid synthesis of 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones via one-pot three-component reaction between methyl 4-methyl-3-oxovalerate, …
T Kuhara, T Shinka, I Matsumoto, M Matsuo - Journal of Inherited …, 1982 - Springer
… RESULTS AND DISCUSSION Under clinically favourable conditions, only methylcitrate and 2-methyl-3-oxovalerate were detected. During the clinical episode the patient excreted …
Number of citations: 1 link.springer.com
RH Hasek, RD Clark, EU Elam… - The Journal of Organic …, 1962 - ACS Publications
… Preparation of the Sodium Enolate of Methyl 2,2,4-Trimethyl-3-oxovalerate.—A mixture of … -85% methyl 2,2,4-trimethyl-3-oxovalerate, area percent, uncorrected). Alkylation and Acylation …
Number of citations: 25 pubs.acs.org
B Hagemann, K Junge, S Enthaler… - Advanced Synthesis …, 2005 - Wiley Online Library
… Quantitative yield and enantioselectivities up to 95% ee have been achieved for the hydrogenation of methyl acetoacetate (7a), methyl 3‐oxovalerate (7b) and ethyl 4‐phenyl‐3‐oxo‐…
Number of citations: 57 onlinelibrary.wiley.com
Z Xu, L Jia, W Liu, W Li, Y Song, QH Zheng - Applied Radiation and …, 2020 - Elsevier
… The reference standard TPN171 (9) and its corresponding precursor desmethyl-TPN171 (11) were synthesized from methyl 3-oxovalerate and 2-hydroxybenzonitrile in 9 and 10 steps …
Number of citations: 6 www.sciencedirect.com
T Kuhara, I Matsumoto - Biomedical Mass Spectrometry, 1980 - Wiley Online Library
… Saz of the University of Notre Dame for the kind gift of authentic ethyl 2-methyl-3-oxovalerate and ethyl 2-methylacetoacetate, and Professor Hans Brandenberger of the University of …
Number of citations: 20 onlinelibrary.wiley.com
M Yoshino, S Aramaki, F Yamashita, K Sato… - Journal of inherited …, 1991 - Springer
… at 9 days of age revealed markedly increased excretion of 3-hydroxypropionate and moderately elevated levels of methylcitrate, lactate, 3-oxovalerate and 2-methyl-3-oxovalerate, but 3-…
Number of citations: 4 link.springer.com

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